An In-depth Technical Guide to the Physicochemical and Biological Properties of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide and Related Thiazole Derivatives
An In-depth Technical Guide to the Physicochemical and Biological Properties of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide and Related Thiazole Derivatives
Disclaimer: Publicly available experimental data for the specific compound 2-(2-Methyl-1,3-thiazol-4-yl)acetamide is limited. This guide provides a comprehensive overview of its predicted properties and collates experimental data from structurally similar thiazole and acetamide derivatives to serve as a reference for researchers, scientists, and drug development professionals. The experimental protocols and biological activities detailed herein are based on analogous compounds and should be adapted and verified for the specific molecule of interest.
Chemical Properties and Identification
2-(2-Methyl-1,3-thiazol-4-yl)acetamide is a heterocyclic compound featuring a methyl-substituted thiazole ring linked to an acetamide group. The thiazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source |
| IUPAC Name | 2-(2-methyl-1,3-thiazol-4-yl)acetamide | - |
| Molecular Formula | C₆H₈N₂OS | - |
| Molecular Weight | 156.21 g/mol | - |
| CAS Number | Not available | - |
| Predicted XLogP3-AA | -0.5 | PubChem |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Physicochemical Properties
Table 2: Physicochemical Data of Related Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility | Reference |
| Acetamide | 79 - 81 | 221.2 | Soluble in water, ethanol, pyridine | |
| 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | Not available | Not available | Not available | |
| 2-(2-acetamido-1,3-thiazol-4-yl)-N-methylacetamide | Not available | Not available | Not available |
Synthesis and Experimental Protocols
A general synthetic route to 2-(2-Methyl-1,3-thiazol-4-yl)acetamide would likely involve the Hantzsch thiazole synthesis to form the 2-methylthiazole core, followed by functionalization at the 4-position and subsequent amidation. Below is a representative protocol for the synthesis of a related N-substituted thiazole acetamide, which can be adapted.
Representative Synthesis of a Thiazole Acetamide Derivative
This protocol is adapted from the synthesis of 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide.
Objective: To synthesize a thiazole acetamide derivative via carbodiimide-mediated amide coupling.
Materials:
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2-Methylphenylacetic acid
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2-Aminothiazole
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
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Triethylamine (TEA)
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Dichloromethane (DCM)
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 2-methylphenylacetic acid (1.0 mmol) and 2-aminothiazole (1.0 mmol) in dichloromethane (20 mL).
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Cool the mixture to 0 °C in an ice bath.
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Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 mmol) and triethylamine (1.5 mmol) to the solution.
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Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into 100 mL of ice-cold 1M HCl.
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Extract the aqueous layer three times with dichloromethane.
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Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
Characterization of the final product would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific spectra for 2-(2-Methyl-1,3-thiazol-4-yl)acetamide are not available, representative data from similar structures can guide spectral interpretation.
Expected Spectroscopic Data:
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¹H NMR: Signals corresponding to the methyl protons on the thiazole ring, the methylene protons of the acetamide group, and the amide protons.
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¹³C NMR: Resonances for the carbonyl carbon of the acetamide, the carbons of the thiazole ring, and the methyl carbon.
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Mass Spectrometry (GC-MS or LC-MS): A molecular ion peak corresponding to the molecular weight of the compound.
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IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and C=N and C-S stretches of the thiazole ring.
Biological Activity and Signaling Pathways
Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial effects. The biological role of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide has not been specifically elucidated. However, related compounds have been investigated as inhibitors of various enzymes and signaling pathways. For instance, some thiazole derivatives act as tubulin polymerization inhibitors, which is a key mechanism in cancer chemotherapy.
Hypothetical Signaling Pathway Involvement
Given the known activities of similar compounds, a thiazole derivative could potentially modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway modulation by a thiazole derivative.
Experimental Workflow
The overall workflow for the synthesis, purification, and characterization of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide would follow a standard procedure in synthetic organic chemistry.
Caption: A generalized workflow for the synthesis and evaluation of a thiazole derivative.
Safety and Handling
Based on safety data sheets for related compounds, 2-(2-Methyl-1,3-thiazol-4-yl)acetamide should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
While specific experimental data for 2-(2-Methyl-1,3-thiazol-4-yl)acetamide is sparse, this technical guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the known properties of structurally related thiazole and acetamide compounds. Researchers should use this information as a starting point for their investigations and conduct their own experiments to determine the precise properties and activities of this compound.
